molecular formula C17H18ClFN2O B4747287 1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea

Cat. No.: B4747287
M. Wt: 320.8 g/mol
InChI Key: QEVWETIIOUUSPN-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a urea group, which is known for its versatility in forming hydrogen bonds and interacting with various biological targets.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O/c1-3-15(12-6-4-11(2)5-7-12)20-17(22)21-16-9-8-13(18)10-14(16)19/h4-10,15H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWETIIOUUSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea typically involves the reaction of 4-chloro-2-fluoroaniline with 4-methylphenylpropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group in the compound can form hydrogen bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorobenzenemethanol
  • 4-Chloro-1-(2-fluorophenyl)-1-butanone
  • 4-Fluorophenyl N-(4-chloro-2-methylphenyl)carbamate

Uniqueness

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea is unique due to its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents, along with the urea group, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chloro-2-fluorophenyl)-3-[1-(4-methylphenyl)propyl]urea

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